5-endo-BCN-pentanoic acid
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Overview
Description
5-endo-BCN-pentanoic acid is a compound that serves as a PROTAC linker, which is composed of alkyl chains. It is a click chemistry reagent containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is crucial in pharmaceutical research and development, particularly for site-specific labeling and imaging of biomolecules in live cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-endo-BCN-pentanoic acid can be synthesized through organic synthesis routes involving the functionalization of carboxylic acids and amine coupling reactions. The BCN group is introduced through specific synthetic steps that ensure the formation of a stable BCN structure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods ensure high purity and yield of the compound, making it suitable for extensive research applications .
Chemical Reactions Analysis
Types of Reactions
5-endo-BCN-pentanoic acid undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN group reacting with azide-tagged compounds or biomolecules
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
SPAAC Reaction: Requires azide-tagged molecules and is typically performed under mild conditions without the need for a catalyst
Amide Bond Formation: Utilizes activators like EDC or HATU to facilitate the reaction between the carboxylic acid and primary amines.
Major Products Formed
Cycloaddition Products: Formed from the SPAAC reaction between the BCN group and azide-tagged molecules
Amide Products: Resulting from the reaction between the terminal carboxylic acid and primary amines.
Scientific Research Applications
5-endo-BCN-pentanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-endo-BCN-pentanoic acid involves its role as a PROTAC linker. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The BCN group in this compound undergoes SPAAC with azide-tagged molecules, facilitating the formation of stable bioorthogonal links .
Comparison with Similar Compounds
Similar Compounds
BCN-PEG-acid: Another click chemistry reagent containing a BCN group and a terminal carboxylic acid.
endo-BCN-PEG2-NHS ester: A click chemistry crosslinker containing an NHS ester group.
Uniqueness
5-endo-BCN-pentanoic acid is unique due to its specific structure and functionality as a PROTAC linker. Its ability to undergo SPAAC with azide-tagged molecules and form stable amide bonds with primary amines makes it highly versatile for various research applications .
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
5-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C16H23NO4/c18-15(19)9-5-6-10-17-16(20)21-11-14-12-7-3-1-2-4-8-13(12)14/h12-14H,3-11H2,(H,17,20)(H,18,19) |
InChI Key |
SHBBGNJSLQPJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCCC(=O)O)CCC#C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.